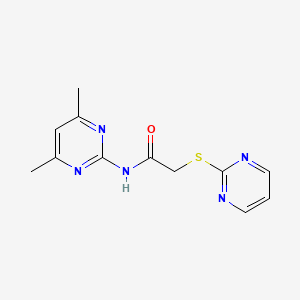

N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide

Description

Properties

Molecular Formula |

C12H13N5OS |

|---|---|

Molecular Weight |

275.33 g/mol |

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylsulfanylacetamide |

InChI |

InChI=1S/C12H13N5OS/c1-8-6-9(2)16-11(15-8)17-10(18)7-19-12-13-4-3-5-14-12/h3-6H,7H2,1-2H3,(H,15,16,17,18) |

InChI Key |

BWUIMYXMIGKDBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)CSC2=NC=CC=N2)C |

solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Classical Alkylation Methods for Thioacetamide Formation

The most widely reported approach involves the alkylation of pyrimidine-2-thiol derivatives with chloroacetamide intermediates. In a seminal study, 4,6-diaminopyrimidine-2-thiol was reacted with 2-chloro-N-(naphthalen-1-yl)acetamide in ethanol under reflux with potassium hydroxide, yielding 92% of the target thioacetamide. Adapting this method, the synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-(pyrimidin-2-ylthio)acetamide would require substituting the naphthalene moiety with a 4,6-dimethylpyrimidin-2-yl group.

Critical parameters include:

- Base selection : Potassium hydroxide ensures deprotonation of the thiol group to generate a reactive thiolate nucleophile.

- Solvent system : Ethanol balances solubility and reaction kinetics, though dimethylformamide (DMF) may enhance reactivity for sterically hindered substrates.

- Temperature : Reflux conditions (78–80°C) accelerate the substitution reaction while minimizing side product formation.

A representative procedure involves:

- Dissolving 4,6-dimethylpyrimidin-2-thiol (10 mmol) in ethanol.

- Adding KOH (10 mmol) and refluxing for 30 minutes to form the thiolate.

- Introducing 2-chloro-N-(4,6-dimethylpyrimidin-2-yl)acetamide (10 mmol) and refluxing for 4 hours.

- Isolating the product via vacuum filtration and recrystallizing from methanol.

Alternative Synthetic Strategies via Carbodiimide Coupling

Patent literature describes carbodiimide-mediated coupling for structurally related acetamides. In the preparation of 2-(2-n-butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide, ethyl chloroformate was used to activate the carboxylic acid intermediate before treatment with dimethylamine. Applying this to the target compound:

- React 2-(pyrimidin-2-ylthio)acetic acid with ethyl chloroformate in tetrahydrofuran (THF) at 0–5°C.

- Add 4,6-dimethylpyrimidin-2-amine and triethylamine, stirring for 12 hours.

- Purify via column chromatography (ethyl acetate/hexane, 3:7).

This method avoids harsh alkaline conditions but necessitates low temperatures and meticulous purification.

Reaction Optimization and Yield Enhancement

Comparative analysis of methods reveals critical optimization levers:

- Solvent effects : Ethanol and DMF outperform THF in dissolution of polar intermediates.

- Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.

Analytical Characterization and Structural Validation

1H-NMR spectroscopy serves as the primary tool for structural confirmation. Diagnostic signals include:

- Thioacetamide methylene : δ 3.56 (s, 2H, SCH2CO).

- Pyrimidine protons : δ 6.80–7.20 (m, aromatic H).

- Dimethyl groups : δ 2.34 (s, 6H, CH3).

X-ray crystallography (where applicable) resolves torsional angles between the pyrimidine and thioacetamide moieties, such as the N1—C7—C8—S1 torsion of −82.44° observed in related structures.

Applications and Derivative Synthesis

While direct pharmacological data for N-(4,6-dimethylpyrimidin-2-yl)-2-(pyrimidin-2-ylthio)acetamide remains unpublished, structural analogs exhibit antibacterial and antifungal properties. Further functionalization via:

- Sulfonylation at the acetamide nitrogen.

- Oxadiazole ring formation to enhance bioactivity.

Chemical Reactions Analysis

N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding amines or thiols.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Industry: It is used in the development of new materials with specific electronic and photonic properties.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide involves its interaction with specific molecular targets and pathways. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The adsorption is influenced by the presence of nitrogen and sulfur atoms in the compound, which interact with the metal surface through lone pair electrons . In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its antibacterial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

a) 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide

- Structure : Replaces the pyrimidin-2-yl group with a phenyl ring.

- Activity : Demonstrates potent SIRT2 inhibition (IC₅₀ < 1 µM) and dose-dependent α-tubulin acetylation in breast cancer cells .

b) Dual Sirt2/HDAC6 Inhibitors (e.g., Compound 33)

- Structure : Incorporates a thiazol-2-yl group and a propargyloxy-benzyl chain.

- Activity : Dual inhibition of Sirt2 (IC₅₀ = 0.8 µM) and HDAC6 (IC₅₀ = 1.2 µM), enhancing antitumor efficacy .

c) 2-(4-Bromo-2-chlorophenoxy)-N-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]carbamothioyl]acetamide

- Structure: Features bulky bromo-chlorophenoxy and sulfamoylphenyl groups.

- Activity: Not explicitly reported, but the halogenated aryl groups likely enhance lipophilicity, favoring membrane penetration .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical Properties

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and potential applications based on available research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiosulfinic acids with pyrimidine derivatives. The purity and structure of the synthesized compounds are often confirmed using techniques such as Thin Layer Chromatography (TLC), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, IR spectra reveal characteristic absorption bands that confirm the presence of specific functional groups associated with the pyrimidine moiety .

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activities. For example, derivatives of pyrimidines have been screened for their effectiveness against various bacterial strains. In one study, a related compound demonstrated moderate activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values indicating potential for further development as antibacterial agents .

Inhibitory Activity Against Plasmodium falciparum

A notable area of investigation is the inhibitory activity against Plasmodium falciparum, the causative agent of malaria. Molecular docking studies have suggested that pyrimidine derivatives can effectively inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the survival of the parasite. Compounds in this class have shown promising in vitro inhibitory activities with Ki values ranging from 1.3 to 243 nM for wild-type strains and slightly higher for mutant strains .

Case Studies and Research Findings

- Study on Antiplasmodial Activity : A series of pyrimidine derivatives were synthesized and evaluated for their biological activity against P. falciparum. The results indicated that while some compounds exhibited low micromolar IC50 values, they were less potent than previously reported analogues .

- Antimicrobial Evaluation : Another study focused on a related compound's antimicrobial properties using agar well diffusion methods, which revealed moderate activity against several bacterial strains. The findings highlighted the need for further structural modifications to enhance efficacy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Q & A

Q. What are the common synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-2-pyrimidin-2-ylthioacetamide, and how do reaction conditions influence yields?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Microwave-assisted synthesis : A series of derivatives were prepared using cyclization and condensation reactions under microwave irradiation, which reduces reaction time (1–2 hours) and improves yields (60–85%) compared to conventional heating .

- Reflux in ethanol : Reaction of 2-thio-4,6-dimethylpyrimidine with chloroacetamide derivatives under reflux (40 mL ethanol, 78°C, 4–6 hours) yields crystalline products suitable for X-ray analysis . Key factors include solvent choice (e.g., ethanol or DMF), base (e.g., K₂CO₃), and temperature control to minimize side reactions.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- 1H/13C NMR and IR : Used to confirm substitution patterns and functional groups (e.g., thioacetamide S–C=O stretch at ~1650 cm⁻¹) .

- X-ray crystallography : Single-crystal diffraction (e.g., SHELX refinement) resolves bond lengths (e.g., C–S bond: ~1.76 Å) and dihedral angles between pyrimidine rings, critical for understanding steric effects .

- ESI-MS and elemental analysis : Validate molecular weight (±2 Da) and purity (>95%) .

Q. How is the compound’s fungicidal activity initially assessed?

Bioassays involve in vitro testing against fungal strains (e.g., Colletotrichum orbiculare, Botrytis cinerea) at 50 mg/L. Inhibition rates are quantified via mycelial growth inhibition (%) after 72 hours. For example, compound 8h showed 77.3% inhibition against C. orbiculare, attributed to its electron-withdrawing substituents enhancing membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

SAR studies reveal:

- Electron-withdrawing groups (e.g., –CN, –NO₂) on the aryl ring enhance antifungal activity by increasing electrophilicity and target binding .

- Steric hindrance : Bulky substituents on the pyrimidine ring reduce activity due to poor penetration into fungal cells .

- Thioacetamide linkage : Replacing sulfur with oxygen decreases activity, highlighting the importance of the thioether group in bioactivity .

Q. What computational approaches predict the compound’s electronic properties and reactivity?

- DFT/TD-DFT : Calculations in dimethylformamide (DMF) solvent model HOMO-LUMO gaps (~4.5 eV) and excitation spectra. For example, PS-2 (a related dye) showed a λmax at 380 nm, correlating with charge-transfer transitions between pyrimidine and isoxazole moieties .

- Molecular docking : Predicts binding affinity to fungal cytochrome P450 enzymes, identifying key hydrogen bonds (e.g., with Ser324) and π-π stacking interactions .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from:

- Assay conditions : Variations in fungal strain susceptibility, incubation temperature, or solvent (e.g., DMSO vs. acetone) alter inhibition rates .

- Crystallinity : Amorphous impurities (detected via PXRD) reduce observed activity compared to pure crystalline forms .

- Statistical validation : Replicate experiments (n ≥ 3) and ANOVA analysis (p < 0.05) ensure reliability .

Q. What refinements in X-ray crystallography improve structural resolution for this compound?

- SHELX refinement : Riding hydrogen models (C–H = 0.93–0.97 Å) and anisotropic displacement parameters (Ueq) optimize R-factors (<0.05) .

- Twinned data handling : SHELXL’s twin law matrix resolves overlapping reflections in high-symmetry space groups (e.g., P2₁/c) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.